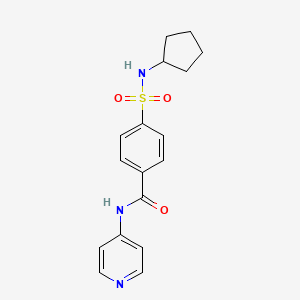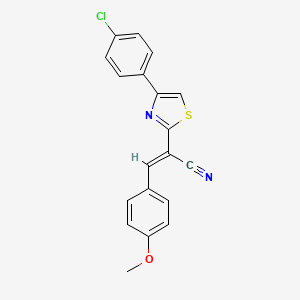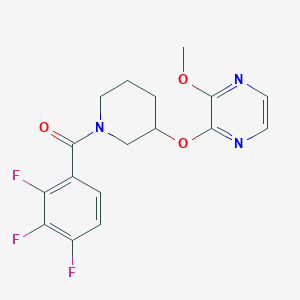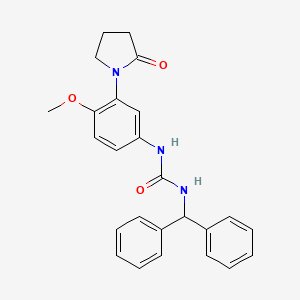![molecular formula C20H19N3O2S B2611371 2-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361171-99-5](/img/structure/B2611371.png)
2-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a pyrazole-bearing compound known for its diverse pharmacological effects . It has been synthesized and evaluated for its antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of this compound involves the use of hydrazine-coupled pyrazoles . The structures of these synthesized compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques . Future work could involve the use of sodium cyanoborohydride as a reducing agent instead of sodium borohydride .Molecular Structure Analysis
The molecular structure of this compound was verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . Further analysis could involve the use of ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of α, β-unsaturated ketones treated with phenylhydrazine in acetic acid under refluxing conditions . The reaction also involves the use of a radical approach for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Scientific Research Applications
Glucokinase Activation for Type 2 Diabetes Treatment
Studies on related heteroaryl-containing benzamide derivatives highlight their potential as glucokinase activators (GKAs), which can enhance glucose uptake in rat hepatocytes and reduce glucose levels in diabetic mouse models. This suggests a potential application in developing treatments for type 2 diabetes mellitus by stimulating glucokinase activity, an enzyme that plays a crucial role in glucose homeostasis (Kaapjoo Park et al., 2014), (Kaapjoo Park et al., 2015).
Antimicrobial Agents
A series of novel substituted benzamides demonstrated potent antibacterial and antifungal activities, indicating the potential of such compounds in developing new antimicrobial therapies. The structure-activity relationships (SARs) derived from these studies can guide the design of more effective therapeutic agents to combat microbial infections (H. Raju et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-7-3-5-9-17(13)23-19(15-11-26-12-16(15)22-23)21-20(24)14-8-4-6-10-18(14)25-2/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGYLUXUCLMASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-oxobutanamide](/img/structure/B2611288.png)
![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2611291.png)
![5-Fluoro-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2611292.png)

![N-(5-(diethylamino)pentan-2-yl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2611295.png)

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2611298.png)



![N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine](/img/structure/B2611305.png)

![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate](/img/structure/B2611309.png)
![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2611311.png)